![molecular formula C8H14O B14436319 1-Methoxybicyclo[3.1.1]heptane CAS No. 75328-57-3](/img/structure/B14436319.png)
1-Methoxybicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxybicyclo[3.1.1]heptane is a bicyclic organic compound characterized by a unique three-dimensional structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxybicyclo[3.1.1]heptane can be synthesized through various methods. One common approach involves the ring-opening reactions of [3.1.1]propellane. This method is analogous to the preparation of bicyclo[1.1.1]pentanes from [1.1.1]propellane . Another method includes the formal (3 + 2) cycloaddition strategies of bicyclo[1.1.0]butanes .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. The use of photocatalytic Minisci-like conditions has been developed to introduce various functional groups at the bridgehead position from N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxybicyclo[3.1.1]heptane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
1-Methoxybicyclo[3.1.1]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential use in developing new pharmaceuticals with enhanced properties.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxybicyclo[3.1.1]heptane involves its interaction with molecular targets and pathways. As a bioisostere, it mimics the spatial and electronic properties of meta-substituted benzenes, allowing it to interact with biological targets in a similar manner. This interaction can lead to improved metabolic stability and reduced susceptibility to cytochrome P450-mediated metabolism .
Comparaison Avec Des Composés Similaires
Bicyclo[3.1.1]heptane: A parent compound with similar structural features.
Bicyclo[2.2.2]octane: Another bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with distinct properties.
Uniqueness: 1-Methoxybicyclo[3.1.1]heptane is unique due to its specific three-dimensional structure and its ability to act as a bioisostere for meta-substituted benzenes. This property makes it valuable in drug design and medicinal chemistry for improving the physical and metabolic properties of drug candidates .
Propriétés
Numéro CAS |
75328-57-3 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
1-methoxybicyclo[3.1.1]heptane |
InChI |
InChI=1S/C8H14O/c1-9-8-4-2-3-7(5-8)6-8/h7H,2-6H2,1H3 |
Clé InChI |
OQRODTCYPYXYHP-UHFFFAOYSA-N |
SMILES canonique |
COC12CCCC(C1)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


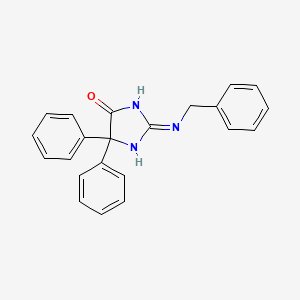
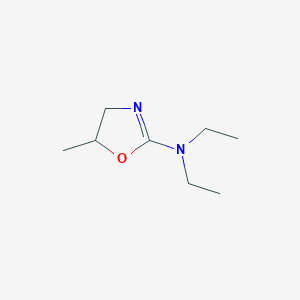
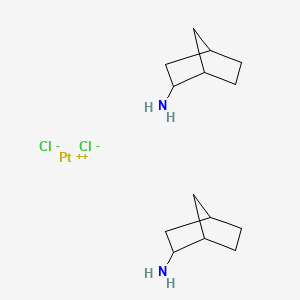
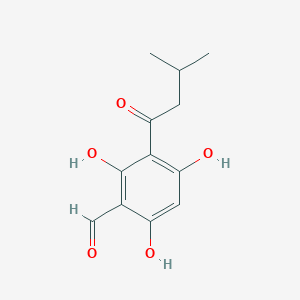
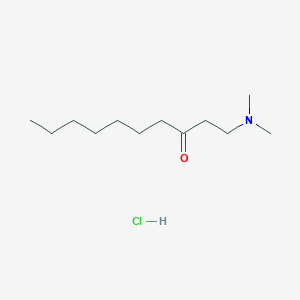
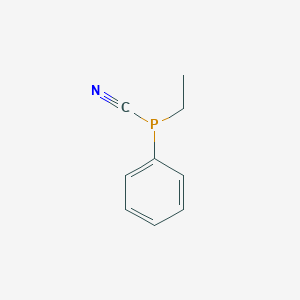
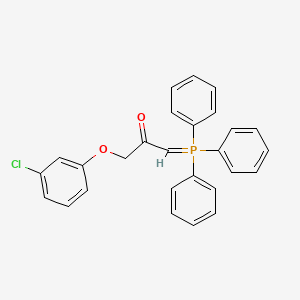
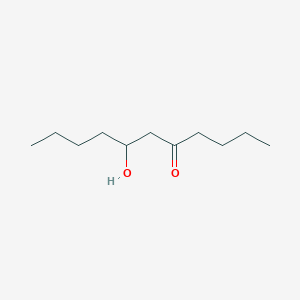
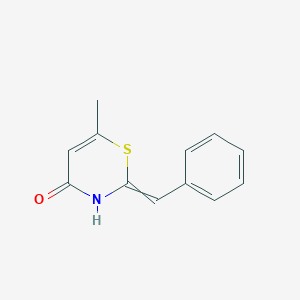
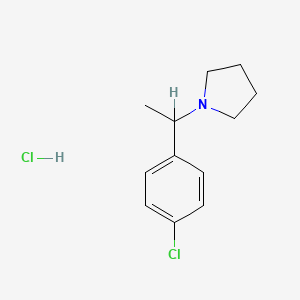
![Benzene, 1,2-bis[(phenylseleno)methyl]-](/img/structure/B14436302.png)
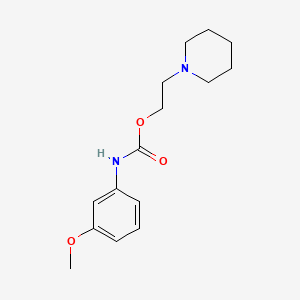
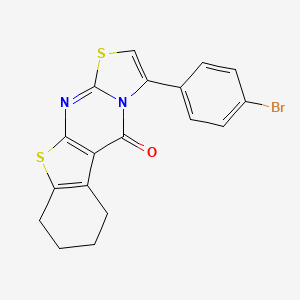
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
